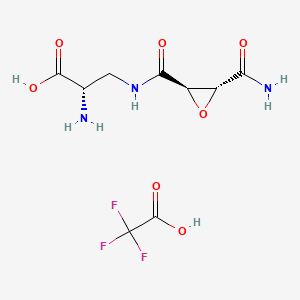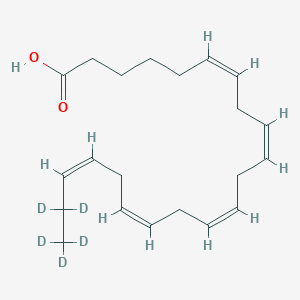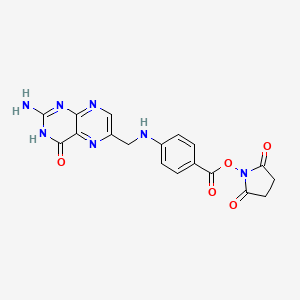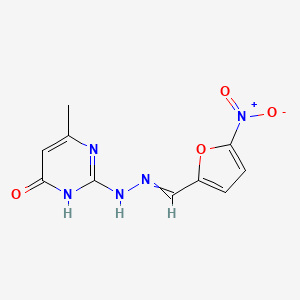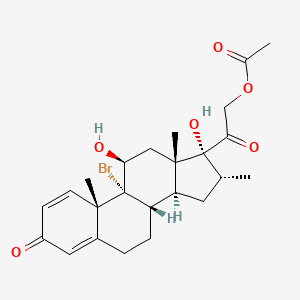
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is a synthetic corticosteroid compound. It is structurally related to other corticosteroids and is used as an intermediate in the synthesis of various steroidal medications. The compound has a molecular formula of C24H31BrO6 and a molecular weight of 495.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate involves multiple steps:
Starting Material: The synthesis begins with 16α,17α-epoxyprogesterone.
Reduction: The 11-keto group is reduced.
Acetylation: The 21-hydroxy group is acetylated.
Bromination: The 9α-position is brominated using bromine or a brominating agent.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reduction: Using industrial-grade reducing agents.
Acetylation: Employing acetic anhydride or acetyl chloride.
Bromination: Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at various positions, particularly at the 11β-hydroxy group.
Reduction: Reduction reactions can target the 3-keto group.
Substitution: Halogen substitution reactions can occur at the 9α-bromo position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Formation of 11-keto derivatives.
Reduction: Formation of 3-hydroxy derivatives.
Substitution: Formation of 9-substituted derivatives.
Scientific Research Applications
9-Bromo-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione 21-Acetate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of other corticosteroids.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Development of anti-inflammatory and immunosuppressive drugs.
Industry: Production of steroidal medications.
Mechanism of Action
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: 9-Fluoro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione.
Dexamethasone: 9-Fluoro-16-methyl-11,17,21-trihydroxy-pregna-1,4-diene-3,20-dione
Uniqueness
Bromination: The presence of a bromine atom at the 9α-position distinguishes it from other corticosteroids like betamethasone and dexamethasone, which have a fluorine atom instead.
Applications: Its unique structure makes it a valuable intermediate in the synthesis of specific corticosteroids.
Properties
Molecular Formula |
C24H31BrO6 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 |
InChI Key |
PLVGDQKUTWULDB-RPRRAYFGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


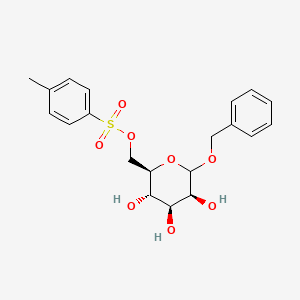
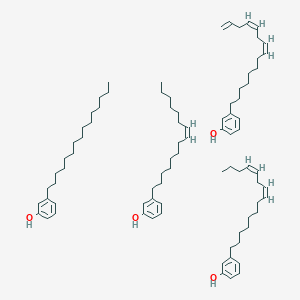
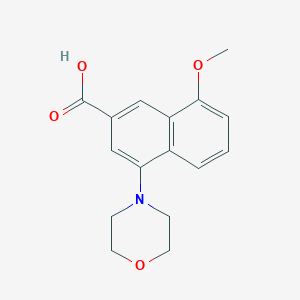
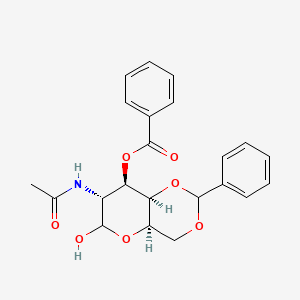


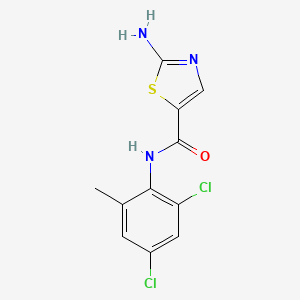
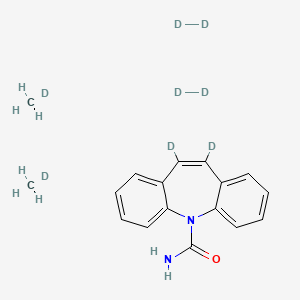
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
![[(7S,8S,10S)-7-[[1-[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl]oxy-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B13841208.png)
